molecular formula C14H8O4S2 B585661 2,8-Thianthrenedicarboxylic acid CAS No. 154341-97-6

2,8-Thianthrenedicarboxylic acid

Cat. No.: B585661
CAS No.: 154341-97-6
M. Wt: 304.334
InChI Key: DYCPNPRIPIZPCJ-UHFFFAOYSA-N
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Description

2,8-Thianthrenedicarboxylic acid is a sulfur-containing heterocyclic compound characterized by a dibenzo-fused 1,4-dithiine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,8-Thianthrenedicarboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of sodium sulfide on N,N-dimethyl-3,4-dichlorobenzamide . Another method includes the use of S-diimidated 1,2-benzenedithiol as a π-extending agent in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of thianthrene-2,8-dicarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,8-Thianthrenedicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2,8-Thianthrenedicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thianthrene: A related compound with a similar dibenzo-fused 1,4-dithiine ring structure.

  • Thiacalix 4-2,8-thianthrene: A cyclic tetramer with sulfur linkers, exhibiting unique supramolecular chemistry .

Uniqueness: 2,8-Thianthrenedicarboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

thianthrene-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPNPRIPIZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742620
Record name Thianthrene-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154341-97-6
Record name 2,8-Thianthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154341-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthrene-2,8-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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